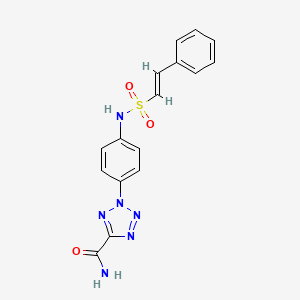

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

-

Formation of the Phenylvinylsulfonamide Intermediate:

Starting Materials: Phenylvinylsulfonyl chloride and aniline.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: Phenylvinylsulfonyl chloride is added dropwise to a solution of aniline and triethylamine in dichloromethane, followed by stirring at room temperature for several hours.

-

Formation of the Tetrazole Ring:

Starting Materials: The phenylvinylsulfonamide intermediate and sodium azide.

Reaction Conditions: The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Procedure: Sodium azide is added to a solution of the phenylvinylsulfonamide intermediate in DMF, and the mixture is heated to around 100°C for several hours to form the tetrazole ring.

-

Formation of the Carboxamide Group:

Starting Materials: The tetrazole intermediate and an appropriate carboxylic acid derivative.

Reaction Conditions: The reaction is performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Procedure: The carboxylic acid derivative is added to a solution of the tetrazole intermediate and DCC in dichloromethane, followed by stirring at room temperature to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylvinylsulfonamido moiety, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the tetrazole ring or the phenylvinylsulfonamido group, potentially leading to the formation of amine or hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole ring, where various nucleophiles can replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine or hydrazine derivatives.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.

(E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-ethylamide: Similar structure but with an ethylamide group instead of a carboxamide group.

Uniqueness: (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, phenylvinylsulfonamido group, and carboxamide group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

The compound (E)-2-(4-(2-phenylvinylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, a tetrazole derivative, has garnered interest due to its potential biological activity, particularly in cancer therapy and as an inhibitor of specific biological pathways. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a tetrazole ring and a sulfonamide group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring and subsequent functionalization at the phenyl and sulfonamide positions. Specific methodologies may vary, but they often utilize coupling reactions and cyclization techniques to achieve the desired product.

Anticancer Properties

Research has indicated that compounds containing tetrazole moieties exhibit significant anticancer activity. For instance, in vitro studies have demonstrated that similar tetrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxic Activity of Related Tetrazole Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HT-29 | 8.3 | Cell cycle arrest |

| This compound | MCF-7 | TBD | TBD |

Enzyme Inhibition

The compound has also been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a critical role in the regulation of gene expression and are implicated in cancer progression. Inhibitors of HDACs can reactivate silenced genes involved in tumor suppression.

Case Study: HDAC Inhibition

A recent study evaluated the inhibitory effects of various tetrazole derivatives on HDAC6. The results showed that certain modifications to the tetrazole structure enhanced binding affinity and selectivity towards HDAC6, suggesting a promising avenue for further development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at different positions on the phenyl or sulfonamide groups can lead to variations in potency and selectivity.

Table 2: SAR Insights from Related Studies

| Modification Position | Change Made | Effect on Activity |

|---|---|---|

| Para-position | Methoxy group added | Increased potency |

| Sulfonamide group | Altered substituent | Variable effects |

Properties

IUPAC Name |

2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3S/c17-15(23)16-18-21-22(19-16)14-8-6-13(7-9-14)20-26(24,25)11-10-12-4-2-1-3-5-12/h1-11,20H,(H2,17,23)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITHJEKBTUFQSV-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.